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molecular formula C10H15N3 B587307 N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 CAS No. 1795133-90-2

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

Cat. No. B587307
M. Wt: 183.288
InChI Key: JUUCSAKZQUXQQB-XERRXZQWSA-N
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Patent
US04064270

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]=[C:14]([N:16]([CH3:18])[CH3:17])[CH3:15])=[CH:9][CH:8]=1)=[O:5]>O1CCCC1>[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([N:13]=[C:14]([N:16]([CH3:17])[CH3:18])[CH3:15])=[CH:11][CH:12]=1.[Cl:2][CH2:3][C:4]([Cl:1])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N=C(C)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
Name
Type
product
Smiles
ClCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 54.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04064270

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]=[C:14]([N:16]([CH3:18])[CH3:17])[CH3:15])=[CH:9][CH:8]=1)=[O:5]>O1CCCC1>[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([N:13]=[C:14]([N:16]([CH3:17])[CH3:18])[CH3:15])=[CH:11][CH:12]=1.[Cl:2][CH2:3][C:4]([Cl:1])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N=C(C)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
Name
Type
product
Smiles
ClCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 54.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04064270

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]=[C:14]([N:16]([CH3:18])[CH3:17])[CH3:15])=[CH:9][CH:8]=1)=[O:5]>O1CCCC1>[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([N:13]=[C:14]([N:16]([CH3:17])[CH3:18])[CH3:15])=[CH:11][CH:12]=1.[Cl:2][CH2:3][C:4]([Cl:1])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N=C(C)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
Name
Type
product
Smiles
ClCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 54.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04064270

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]=[C:14]([N:16]([CH3:18])[CH3:17])[CH3:15])=[CH:9][CH:8]=1)=[O:5]>O1CCCC1>[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([N:13]=[C:14]([N:16]([CH3:17])[CH3:18])[CH3:15])=[CH:11][CH:12]=1.[Cl:2][CH2:3][C:4]([Cl:1])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N=C(C)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
Name
Type
product
Smiles
ClCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 54.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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